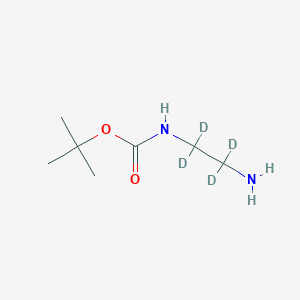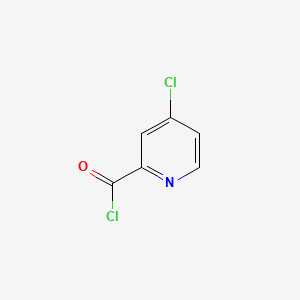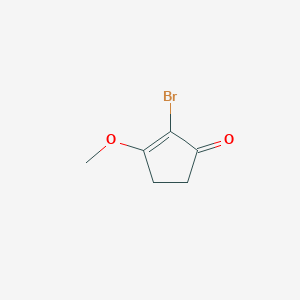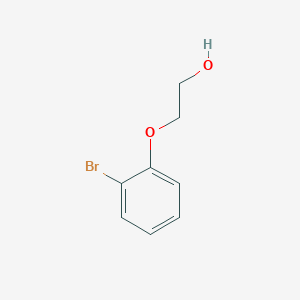
N-(4-hydroxypiperidin-4-yl)méthylcarbamate de tert-butyle
Vue d'ensemble
Description
tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.30 g/mol . It is often used in scientific research due to its unique structure and properties.
Applications De Recherche Scientifique
tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various chemical products.
Analyse Biochimique
Biochemical Properties
Tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction context. For example, it may bind to the active site of an enzyme, altering its activity and influencing the overall metabolic flux. Additionally, tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .
Cellular Effects
The effects of tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in alterations in cell proliferation, differentiation, and apoptosis. The impact of tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate on cellular processes is highly dependent on the concentration and duration of exposure .
Molecular Mechanism
The molecular mechanism of action of tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins or enzymes, leading to changes in their activity. For example, it may inhibit an enzyme by occupying its active site or induce conformational changes that enhance enzyme activity. Additionally, tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate can change over time due to factors such as stability and degradation. This compound may exhibit varying degrees of stability under different experimental conditions, which can influence its long-term effects on cellular function. For instance, prolonged exposure to tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate may lead to gradual degradation, resulting in reduced efficacy or altered biological activity. Understanding the temporal dynamics of this compound is crucial for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate in animal models can vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function. At higher doses, it may induce toxic or adverse effects, including cellular damage, organ toxicity, or systemic side effects. Identifying the optimal dosage range and understanding the threshold effects of tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate are essential for its safe and effective use in preclinical studies .
Metabolic Pathways
Tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further influence biochemical reactions. Additionally, tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate can affect the levels of key metabolites, thereby modulating the overall metabolic balance within cells. Understanding the metabolic pathways associated with this compound is crucial for elucidating its biological effects .
Transport and Distribution
The transport and distribution of tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate within cells and tissues are mediated by various transporters and binding proteins. This compound may be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties. Once inside the cells, tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate can interact with intracellular proteins, influencing its localization and accumulation. Understanding the transport and distribution mechanisms of this compound is essential for predicting its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate can significantly impact its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy metabolism, or protein synthesis. Understanding the subcellular localization of tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate is crucial for elucidating its precise biological roles .
Méthodes De Préparation
The synthesis of tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Analyse Des Réactions Chimiques
tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate can be compared with similar compounds such as:
tert-Butyl N-(piperidin-4-yl)carbamate: This compound has a similar structure but lacks the hydroxyl group.
tert-Butyl N-(5-hydroxypiperidin-3-yl)carbamate: This compound has a hydroxyl group at a different position on the piperidine ring.
Propriétés
IUPAC Name |
tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8-11(15)4-6-12-7-5-11/h12,15H,4-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUCOORWSKRJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201179644 | |
| Record name | 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177948-02-6 | |
| Record name | 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177948-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Anthra[2,3-c]furan-1,3-dione](/img/structure/B1278949.png)







